An In-depth Technical Guide to 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
An In-depth Technical Guide to 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Foreword
The pyrazole scaffold is a cornerstone in modern medicinal chemistry and agrochemical design, prized for its metabolic stability and versatile biological activity. When functionalized with a trifluoromethyl group and a carboxamide moiety, as in 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, the resulting molecule exhibits a compelling profile for targeted inhibition of metabolic pathways. This guide offers a comprehensive exploration of this compound, from its fundamental properties and synthesis to its established role as a potent fungicide and its potential in drug discovery. As we dissect the structure-activity relationships and the mechanistic underpinnings of its biological effects, we aim to provide researchers and drug development professionals with a thorough understanding of this significant chemical entity.
Section 1: Core Compound Identity and Physicochemical Properties
Chemical Identity:
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Systematic Name: 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
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CAS Number: 937717-66-3
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Molecular Formula: C₆H₆F₃N₃O
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Molecular Weight: 193.13 g/mol
Physicochemical Data Summary:
| Property | Value | Source |
| Boiling Point (Predicted) | 287.4 ± 40.0 °C | |
| Density (Predicted) | 1.56 ± 0.1 g/cm³ |
Section 2: Synthesis and Mechanistic Rationale
The synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a multi-step process that begins with the construction of the pyrazole ring, followed by the formation of the carboxamide functional group. The choice of reagents and reaction conditions is critical for achieving high yields and purity.
Part I: Synthesis of the Carboxylic Acid Precursor
The key precursor to the target molecule is 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. An efficient synthesis of this intermediate involves a series of condensation, acylation, cyclization, and hydrolysis reactions. The trifluoromethyl group is introduced early in the synthesis, a common strategy in medicinal chemistry to enhance metabolic stability and modulate the electronic properties of the molecule. The methyl group on the pyrazole ring is introduced via cyclization with methylhydrazine.
Part II: Amidation of the Carboxylic Acid Precursor
The final step in the synthesis is the conversion of the carboxylic acid to the corresponding carboxamide. This is a critical transformation in drug development as the amide bond is a key feature in many biologically active molecules, contributing to their binding affinity and pharmacokinetic properties.
Experimental Protocol: Amidation via Acyl Chloride Intermediate
This protocol describes a common and effective method for the amidation of a carboxylic acid.
Step 1: Activation of the Carboxylic Acid
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To a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0 °C.
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Add a catalytic amount of N,N-dimethylformamide (DMF).
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Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.
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Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride.
Causality: The conversion of the carboxylic acid to an acyl chloride significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by ammonia in the subsequent step. Oxalyl chloride and thionyl chloride are effective reagents for this transformation, and the addition of catalytic DMF accelerates the reaction.
Step 2: Formation of the Carboxamide
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Dissolve the crude acyl chloride in a fresh portion of an aprotic solvent.
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Cool the solution to 0 °C and bubble ammonia gas through the solution or add a solution of aqueous ammonia dropwise.
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Stir the reaction mixture for 1-2 hours at 0 °C and then allow it to warm to room temperature.
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Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography to obtain 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide.
Causality: Ammonia acts as the nucleophile, attacking the highly reactive acyl chloride to form the stable amide bond. The reaction is typically performed at low temperatures to control its exothermicity. The subsequent workup and purification steps are essential for isolating the target compound in high purity.
Synthesis Workflow Diagram:
Caption: Synthetic pathway for 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide.
Section 3: Applications in Agrochemicals and Drug Discovery
The unique structural features of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide have led to its significant application in the agrochemical industry as a fungicide. Furthermore, the pyrazole carboxamide scaffold is a promising pharmacophore in drug discovery.
Succinate Dehydrogenase Inhibition in Fungicides
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a known succinate dehydrogenase inhibitor (SDHI). Succinate dehydrogenase (also known as complex II) is a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By inhibiting this enzyme, SDHIs disrupt the fungal respiratory process, leading to a depletion of cellular energy and ultimately, cell death.
The trifluoromethyl group plays a crucial role in the fungicidal activity of this compound. Its high electronegativity and lipophilicity can enhance the binding affinity of the molecule to the active site of the succinate dehydrogenase enzyme. The pyrazole ring acts as a stable scaffold, and the carboxamide moiety is essential for hydrogen bonding interactions within the enzyme's active site.
Signaling Pathway Diagram:
Caption: Mechanism of action of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide as an SDHI.
Potential in Drug Development
The pyrazole carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. The ability of this scaffold to engage in various biological targets makes it an attractive starting point for the development of new therapeutics.
While the primary application of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is in agriculture, its mechanism of action as an SDHI has implications for human health. Human succinate dehydrogenase shares structural similarities with its fungal counterpart, and inhibition of human SDH has been explored as a potential therapeutic strategy in certain cancers. However, the development of human SDH inhibitors requires careful design to ensure selectivity and minimize off-target effects.
The trifluoromethyl group is a key bioisostere for a methyl group in drug design. Its inclusion can enhance metabolic stability by blocking sites of oxidative metabolism, and its strong electron-withdrawing nature can influence the pKa of nearby functional groups, thereby affecting drug-receptor interactions and pharmacokinetic properties. The pyrazole ring itself is often used as a bioisosteric replacement for a phenyl ring, offering improved solubility and metabolic profiles.
Section 4: Safety and Handling
Hazard Identification:
Based on available data, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is classified with the following hazards:
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Acute Toxicity (Oral): Harmful if swallowed.
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Skin Corrosion/Irritation: Causes skin irritation.
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Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
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Specific target organ toxicity — single exposure: May cause respiratory irritation.
Precautionary Measures:
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Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Wear protective gloves, eye protection, and face protection.
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Storage: Store in a cool, dry, well-ventilated place. Keep container tightly closed.
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First Aid:
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If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
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If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
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If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
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If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
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Section 5: Conclusion and Future Perspectives
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a molecule of significant interest due to its potent biological activity as a succinate dehydrogenase inhibitor. Its well-established role in agriculture as a fungicide highlights the effectiveness of the pyrazole carboxamide scaffold in targeting metabolic pathways. The strategic incorporation of the trifluoromethyl and methyl groups contributes significantly to its efficacy and provides valuable insights for the design of other bioactive molecules.
Looking forward, the exploration of pyrazole carboxamides in drug discovery continues to be a promising avenue of research. While the direct application of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide in human therapeutics may be limited by potential toxicity and lack of selectivity, the principles learned from its design and mechanism of action can be applied to the development of novel drug candidates targeting a range of diseases. Further research into the structure-activity relationships of this class of compounds will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
-
ChemBK. (n.d.). 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). 1-Methyl-3-(trifluoromethyl)pyrazole-4-carboxamide. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. Retrieved February 2, 2026, from [Link]
-
MDPI. (2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved February 2, 2026, from [Link]
-
An-Najah National University. (2025, December 9). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, an. Retrieved February 2, 2026, from [Link]
-
PubMed. (2023, December 13). Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment. Retrieved February 2, 2026, from [Link]
-
PubMed. (2022, November 16). Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. Retrieved February 2, 2026, from [Link]
-
PubMed. (2023, July 18). Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. Retrieved February 2, 2026, from [Link]
-
HOLIMITOX. (2024, April 23). Inhibition of human drug transporter activities by succinate dehydrogenase inhibitors. Retrieved February 2, 2026, from [Link]
-
PubMed. (2024, September 7). Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. Retrieved February 2, 2026, from [Link]
-
PubMed Central (PMC). (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved February 2, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved February 2, 2026, from [Link]
-
ACS Publications. (n.d.). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Retrieved February 2, 2026, from [Link]
- ResearchGate. (2025, August 9). *Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carboxamide (SR14171
